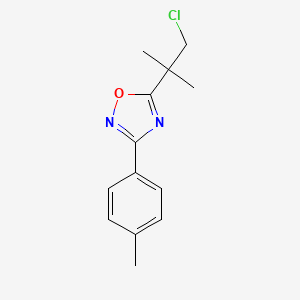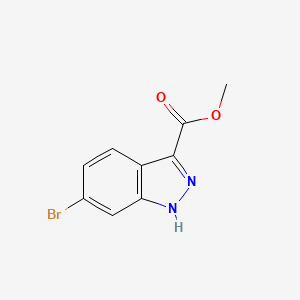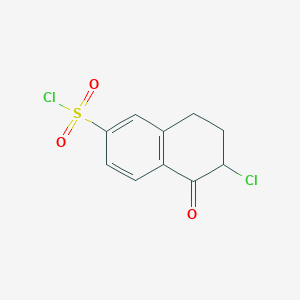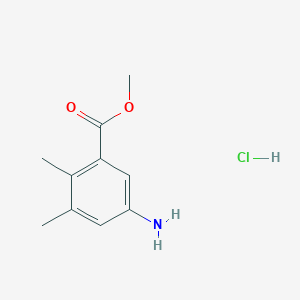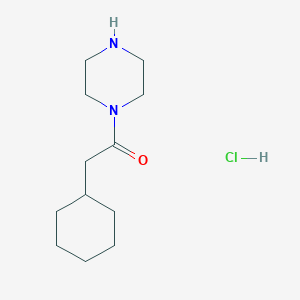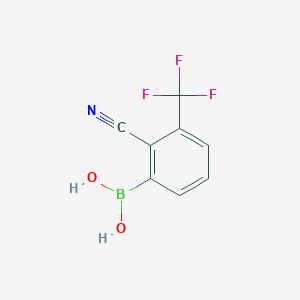
2-氰基-3-(三氟甲基)苯硼酸
描述
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a cyano group, a trifluoromethyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including 2-Cyano-3-(trifluoromethyl)phenylboronic acid, are known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
“2-Cyano-3-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds.
Aerobic Oxidative Cross-Coupling
This compound can also participate in aerobic oxidative cross-coupling reactions . These reactions are important in the synthesis of complex organic compounds.
Microwave-Assisted Petasis Reactions
Microwave-assisted Petasis reactions can also involve “2-Cyano-3-(trifluoromethyl)phenylboronic acid” as a reactant . This method is often used in the rapid synthesis of amines.
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed addition reactions can use this compound as a reactant . These reactions are useful in the formation of carbon-nitrogen bonds.
Synthesis of Biologically Active Molecules
“2-Cyano-3-(trifluoromethyl)phenylboronic acid” can be used in the synthesis of biologically active molecules . This is crucial in the development of new pharmaceuticals and agrochemicals.
安全和危害
属性
IUPAC Name |
[2-cyano-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-3-7(9(14)15)5(6)4-13/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSIRNXSZUZLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(trifluoromethyl)phenylboronic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



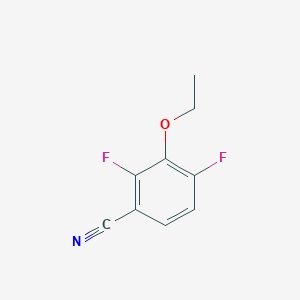
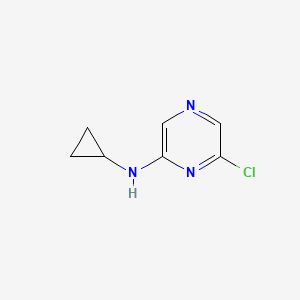
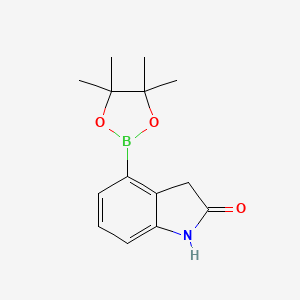
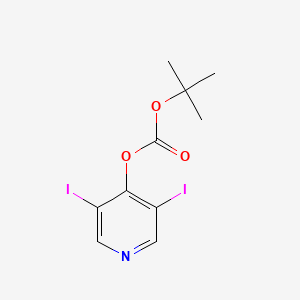
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)

